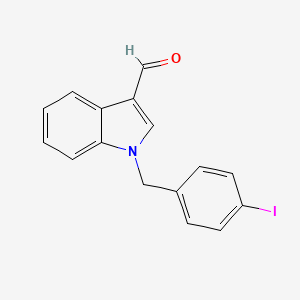
1-(4-iodobenzyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-iodobenzyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12INO and its molecular weight is 361.182. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Iodobenzyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of indole-3-carbaldehyde with 4-iodobenzylamine under basic conditions. The general procedure includes:
- Reagents : Indole-3-carbaldehyde, 4-iodobenzylamine, and a base such as potassium carbonate.
- Solvent : Dimethylformamide (DMF) is commonly used as the solvent.
- Reaction Conditions : The mixture is stirred at room temperature or refluxed to facilitate the reaction.
The resulting product is purified through column chromatography or recrystallization to obtain a high-purity yield.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated that derivatives of indole compounds, including this specific compound, showed significant inhibition against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
This table summarizes the antibacterial efficacy observed in laboratory settings.
Antifungal Activity
The compound has also been evaluated for antifungal properties. According to , indole derivatives have shown effectiveness against fungal pathogens, contributing to their potential use in treating skin infections and other fungal diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Receptor Interaction : It has been suggested that indole derivatives can modulate receptor activities, influencing cellular signaling pathways related to immune responses.
Case Study 1: Antibacterial Efficacy
A recent study published in MDPI highlighted the effectiveness of various indole derivatives against antibiotic-resistant strains of bacteria. The study specifically noted that compounds similar to this compound displayed enhanced antibacterial properties compared to traditional antibiotics .
Case Study 2: Antifungal Application
Another investigation focused on the antifungal effects of indole derivatives. The results indicated that these compounds could serve as potential therapeutic agents against resistant fungal strains, particularly in immunocompromised patients .
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIRPTBMVBTYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)I)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














